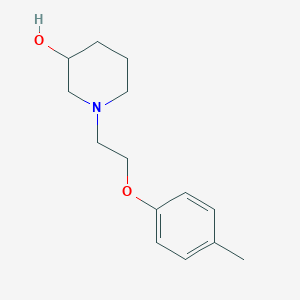
1-(2-(P-tolyloxy)ethyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(P-tolyloxy)ethyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a 2-(P-tolyloxy)ethyl group and a hydroxyl group at the 3-position. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(P-tolyloxy)ethyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 2-(P-tolyloxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(P-tolyloxy)ethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of 1-(2-(P-tolyloxy)ethyl)piperidin-3-one.
Reduction: Formation of 1-(2-(P-tolyloxy)ethyl)piperidin-3-amine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-(P-tolyloxy)ethyl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of 1-(2-(P-tolyloxy)ethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(P-tolyloxy)ethyl)piperidine: Lacks the hydroxyl group at the 3-position.
1-(2-(P-tolyloxy)ethyl)piperidin-3-one: Contains a ketone group instead of a hydroxyl group at the 3-position.
1-(2-(P-tolyloxy)ethyl)piperidin-3-amine: Contains an amine group instead of a hydroxyl group at the 3-position.
Uniqueness
1-(2-(P-tolyloxy)ethyl)piperidin-3-ol is unique due to the presence of both the 2-(P-tolyloxy)ethyl group and the hydroxyl group at the 3-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
1-[2-(4-methylphenoxy)ethyl]piperidin-3-ol |
InChI |
InChI=1S/C14H21NO2/c1-12-4-6-14(7-5-12)17-10-9-15-8-2-3-13(16)11-15/h4-7,13,16H,2-3,8-11H2,1H3 |
Clave InChI |
WNDCTCWRSLRIIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCCN2CCCC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


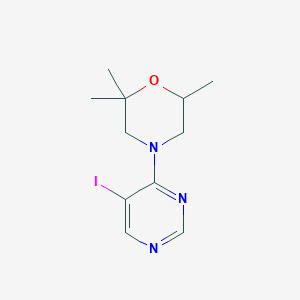
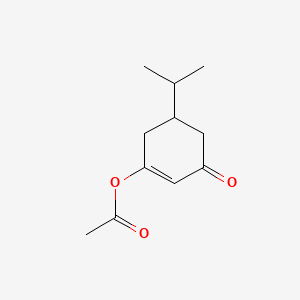
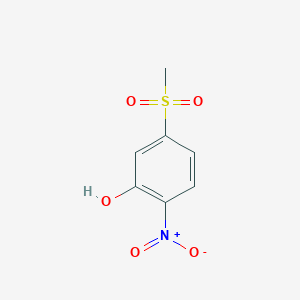


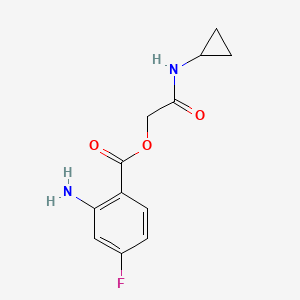
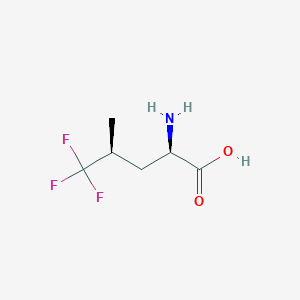

![Diphenyl(2'-(4-phenylbut-1-en-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14908611.png)
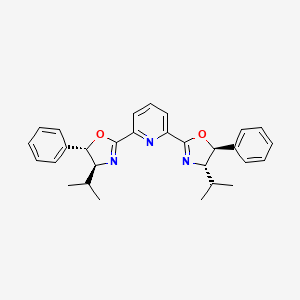

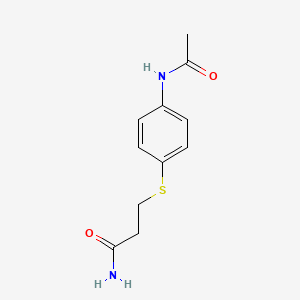

![tert-Butyl 6-hydroxy-4,5-dihydrobenzo[cd]indazole-1(3H)-carboxylate](/img/structure/B14908656.png)
